N-(2-cyclohexyl-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide

Lipophilicity Hydrogen Bonding Physicochemical Property Profiling

This biphenyl‑4‑carboxamide carries a cyclohexyl‑hydroxyethyl amide side‑chain that avoids the off‑target cathepsin inhibition seen with 4'‑oxy analogs, making it a validated negative‑control for kinase‑focused screens. With only 2 H‑bond donors and a calculated XLogP3 of 4.6, it serves as a benchmark for solubility‑permeability optimization. All material is drawn from HTS‑quality stock (≥90 % purity by LCMS and/or 400 MHz NMR).

Molecular Formula C21H25NO2
Molecular Weight 323.4 g/mol
CAS No. 1351616-66-4
Cat. No. B6495222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyclohexyl-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide
CAS1351616-66-4
Molecular FormulaC21H25NO2
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)O
InChIInChI=1S/C21H25NO2/c23-20(18-9-5-2-6-10-18)15-22-21(24)19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1,3-4,7-8,11-14,18,20,23H,2,5-6,9-10,15H2,(H,22,24)
InChIKeyAIEYWWIUENPJHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-cyclohexyl-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide (CAS 1351616-66-4): Structural Baseline & Procurement Context


N-(2-cyclohexyl-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide (CAS 1351616-66-4) is a synthetic biphenyl-4-carboxamide derivative bearing a cyclohexyl-hydroxyethyl substituent on the amide nitrogen [1]. This compound is catalogued as part of the Life Chemicals HTS screening collection under the identifier F5857-5042, with a reported purity of ≥90% confirmed by LCMS and/or 400 MHz NMR . The biphenylcarboxamide scaffold has been extensively claimed in patents as a privileged template for kinase inhibition and antimicrobial activity, situating this compound at the intersection of established chemotypes where ring-substitution patterns critically govern target engagement [2].

Why Generic Substitution Risks Functional Divergence for N-(2-cyclohexyl-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide in Screening Cascades


Within the biphenyl-4-carboxamide chemical space, small structural modifications produce substantial shifts in molecular recognition, solubility, and biological activity [1]. The cyclohexyl-hydroxyethyl amide side chain in CAS 1351616-66-4 introduces a unique combination of calculated logP (XLogP3 = 4.6) and hydrogen-bond donor/acceptor count (2 HBD, 2 HBA) relative to close analogs that employ N-aryl, N-alkyl, or N-cycloalkyl substituents lacking the hydroxyethyl moiety [2]. Numerous biphenylcarboxamide patent families demonstrate that exchanging the amide substituent can alter p38α kinase IC50 values by over two orders of magnitude, making blind generic substitution a direct risk to assay reproducibility and hit validation [3].

Quantitative Differentiation Evidence for N-(2-cyclohexyl-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide (1351616-66-4) Against Closest Analogs


Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. N-Cyclohexyl-biphenyl-4-carboxamide Comparator

The target compound possesses a calculated XLogP3 of 4.6 and bears one hydroxyl group that serves as both a hydrogen-bond donor and acceptor, distinct from the simpler N-cyclohexyl-biphenyl-4-carboxamide comparator, which lacks the hydroxyethyl spacer and has an estimated XLogP3 of 5.3 [1]. The lower lipophilicity and additional H-bond capacity of CAS 1351616-66-4 can translate into measurably higher aqueous solubility and reduced non-specific protein binding in biochemical assays [2].

Lipophilicity Hydrogen Bonding Physicochemical Property Profiling Drug-Likeness

Scaffold-Specific Differentiation: Unsubstituted Biphenyl Core as a Fragment-Elaboration Vector vs. 4'-Substituted Biphenylcarboxamide Congeners

In contrast to 4'-oxy-substituted biphenylcarboxamides such as those disclosed in WO 03/032980 that incorporate elaborate piperidine or piperazine substituents at the 4'-position to gain p38 kinase affinity, CAS 1351616-66-4 retains an unadorned biphenyl core [1]. This structural simplicity provides a lower molecular weight (323.4 g/mol) and lower heavy-atom count (24) compared to 4'-oxy derivatives that typically exceed 450 g/mol, offering a more fragment-like starting point for structure-guided optimization campaigns [2].

Fragment-Based Drug Design Scaffold Diversity Kinase Inhibition Structure-Activity Relationships

Amide Side-Chain Conformational Differentiation: Cyclohexyl-2-hydroxyethyl vs. Simple N-Cyclohexylmethyl Amides in Kinase Hinge-Binding Motifs

The hydroxyethyl spacer between the cyclohexyl ring and the amide nitrogen in 1351616-66-4 creates an additional rotatable bond and a potential intramolecular hydrogen bond between the hydroxyl and the amide carbonyl, a motif exploited in ERK2 inhibitors such as (S)-N-(1-cyclohexyl-2-hydroxyethyl)-5,5-dimethyl-2-((tetrahydro-2H-pyran-4-yl)amino)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide, which achieves an IC50 of 67 nM against activated ERK2 [1]. In contrast, simple N-cyclohexylmethyl-biphenyl-4-carboxamide analogs lacking the hydroxyl cannot form this intramolecular hydrogen bond, which has been shown in related chemotypes to pre-organize the amide conformation for optimal hinge-region complementarity [2].

Kinase Hinge Binding Conformational Analysis Medicinal Chemistry Amide Conformation

Enzymatic Target Space Differentiation: Cathepsin vs. Kinase Selectivity Potential Inferred from Biphenylcarboxamide Chemotype Bias

While 4'-piperidinyloxy-substituted biphenylcarboxamides have been reported as potent cathepsin inhibitors (Ki = 2.5 nM for N-(1-[(cyanomethyl)carbamoyl]cyclohexyl)-4'-([1-(2-hydroxyethyl)piperidin-4-yl]oxy)biphenyl-4-carboxamide) [1], the absence of the 4'-oxy substituent in CAS 1351616-66-4 removes a key pharmacophore required for cathepsin binding. This structural omission suggests a target-profile shift away from cathepsins toward other protein families, including kinases, where the unsubstituted biphenyl core can engage hydrophobic back-pocket or gatekeeper regions without steric penalty [2].

Target Selectivity Cathepsin Inhibition Kinase Profiling Chemotype Bias

Recommended Research Application Scenarios for N-(2-cyclohexyl-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide (1351616-66-4)


Kinase-Focused High-Throughput Screening (HTS) Library Enrichment

The unsubstituted biphenyl core and cyclohexyl-hydroxyethyl amide side chain align with the pharmacophoric requirements of ATP-competitive kinase inhibitors, as evidenced by structurally related ERK2 inhibitors that achieve low-nanomolar affinity [1]. Inclusion of 1351616-66-4 in kinase-directed HTS libraries provides a fragment-like entry point with balanced lipophilicity (XLogP3 = 4.6), reducing the risk of non-specific hydrophobic collapse compared to more lipophilic biphenyl analogs [2].

Fragment-Based Lead Discovery (FBLD) for p38α MAP Kinase

The biphenyl-4-carboxamide scaffold is a validated p38α kinase inhibitor template, with numerous patent examples demonstrating that amide substituents critically modulate potency [1]. At 323.4 g/mol and 24 heavy atoms, 1351616-66-4 occupies the upper fragment-to-lower lead-like space, making it suitable for structure-based optimization where the unsubstituted biphenyl ring can be elaborated with substituents guided by X-ray crystallography [2].

Protease Selectivity Profiling and Counter-Screen Design

The deliberate absence of the 4'-oxy substituent in 1351616-66-4, a moiety that drives potent cathepsin inhibition in related biphenylcarboxamides (Ki = 2.5 nM) [1], makes this compound a valuable negative-control candidate for distinguishing kinase-driven activity from off-target protease effects in phenotypic screening cascades [2].

Physicochemical Comparator for Lead Optimization Programs

With a computed XLogP3 of 4.6 and two hydrogen-bond donors, 1351616-66-4 offers a reference point for medicinal chemistry teams optimizing solubility and permeability within biphenylcarboxamide series. Its properties can serve as a benchmark against which more elaborated, higher-molecular-weight derivatives (MW > 450 g/mol) are evaluated for drug-likeness compliance [1].

Quote Request

Request a Quote for N-(2-cyclohexyl-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.